2-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-15-5-1-2-6-16(15)24(21,22)20-17(13-7-10-23-11-8-13)14-4-3-9-19-12-14/h1-6,9,12-13,17,20H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDJXOVKLMZCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Chlorobenzenesulfonyl Chloride
The synthesis begins with the preparation of 2-chlorobenzenesulfonyl chloride, a critical intermediate. A validated method involves diazotizing 2-aminobenzenesulfonic acid using sodium nitrite in hydrochloric acid at 0–5°C, followed by reaction with copper(I) chloride or thionyl chloride to introduce the chloro substituent. This method adapts protocols from analogous systems, such as the synthesis of 2-chloro-5-sulfamoylbenzoic acids, where metal chlorides (e.g., FeCl₃, CuCl) catalyze the decomposition of diazonium salts.
Table 1: Reaction Conditions for Diazotization
| Parameter | Optimal Value | Catalyst | Yield (%) |
|---|---|---|---|
| Temperature | 0–5°C | CuCl | 78 |
| Reaction Time | 2 hours | FeCl₃ | 82 |
| Solvent System | HCl/H₂O | SOCl₂ | 85 |
Purification and Stability Considerations
The crude sulfonyl chloride is purified via recrystallization from chloroform or toluene. Stability challenges arise from hydrolysis; thus, anhydrous conditions are critical. Industrial processes employ continuous distillation to isolate the sulfonyl chloride, minimizing degradation.
Direct Sulfonamide Coupling Strategies
Amine Synthesis: [(Oxan-4-yl)(Pyridin-3-yl)Methyl]Amine
The amine component is synthesized via reductive amination of pyridine-3-carbaldehyde with oxan-4-amine (tetrahydropyran-4-amine) using sodium cyanoborohydride in methanol at pH 5–6. Catalytic hydrogenation with Raney nickel or platinum oxide under hydrogen atmospheres (50–52°C, 20 hours) enhances stereoselectivity, achieving optical purities up to 98.3% for analogous structures.
Sulfonamide Bond Formation
Coupling the amine with 2-chlorobenzenesulfonyl chloride occurs in dimethylformamide (DMF) or acetonitrile with pyridine as a base. Conditions are adapted from sulfonamide derivatization protocols, where equimolar reactants at 25°C for 12 hours yield 82–85% product.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DMF | 25°C | 12 | 82 |
| Et₃N | Acetonitrile | 40°C | 8 | 78 |
| DMAP | THF | 0°C | 24 | 65 |
Stereoselective Synthesis Methods
Catalytic Asymmetric Hydrogenation
For enantiomerically pure products, the ketone precursor [(pyridin-3-yl)(oxan-4-yl)ketone] undergoes asymmetric hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes. This method, adapted from optically active benzene-sulfonamide syntheses, achieves enantiomeric excess (ee) >95%.
Resolution via Diastereomeric Salt Formation
Racemic mixtures are resolved using tartaric acid or 1-phenylethanesulfonic acid, forming diastereomeric salts separable by fractional crystallization. This approach is critical for pharmaceutical applications requiring single enantiomers.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency during diazotization, reducing reaction times from hours to minutes. Thionyl chloride is introduced in aqueous phases with electron transfer catalysts (e.g., Fe³⁺), enabling in-situ generation of sulfonyl chlorides.
Waste Minimization and Solvent Recovery
Industrial processes recover solvents like DMF via distillation and treat hydrochloric acid byproducts with alkaline scrubbing. Green chemistry principles prioritize water as a co-solvent, reducing environmental impact.
Analytical and Quality Control Protocols
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms chemical purity (>99%), while chiral columns (e.g., Chiralpak AD-H) assess enantiomeric ratios.
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 8.50 (pyridin-3-yl H), 4.20 (oxan-4-yl CH₂), 3.80 (SO₂NH).
- IR : 1170 cm⁻¹ (S=O asymmetric stretch), 1340 cm⁻¹ (S=O symmetric stretch).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
2-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s oxan-4-yl and pyridin-3-yl groups contrast with ilacirnon’s pyrrolopyrimidine and Example 53’s pyrazolopyrimidine, highlighting the role of heterocycles in modulating bioactivity .
- Electron-Withdrawing Groups: Ilacirnon’s trifluoromethyl group enhances metabolic stability compared to the target compound’s chloro substituent .
Key Observations :
- Catalytic Methods : Palladium-catalyzed cross-couplings (e.g., Suzuki) are prevalent for introducing aryl/heteroaryl groups, as seen in Example 53 and inferred for the target compound .
- Yield Challenges : Example 53’s low yield (28%) underscores the difficulty of coupling sterically hindered intermediates .
Key Observations :
- Molecular Weight: The target compound’s moderate molecular weight (~365.8) aligns with drug-like properties, whereas ilacirnon’s higher weight (~531.86) may limit bioavailability .
- Melting Points : Higher MPs (e.g., 175–178°C for Example 53) correlate with crystalline stability, influenced by aromatic stacking .
Q & A
Q. What are the key considerations for synthesizing 2-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide in a laboratory setting?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between sulfonamide precursors and heterocyclic moieties (e.g., oxane and pyridine groups).
- Use of catalysts such as palladium on carbon for Suzuki-Miyaura couplings or acid/base catalysts for sulfonamide bond formation .
- Solvent selection (e.g., dichloromethane or tetrahydrofuran) to optimize reaction efficiency .
- Temperature control (e.g., reflux conditions for cyclization steps) .
Table 1: Example Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonylation | Chlorosulfonic acid, benzene derivative | Form sulfonamide backbone |
| 2 | Coupling | Pd/C, THF, 80°C | Attach oxane-pyridine moiety |
| 3 | Purification | Column chromatography (silica gel) | Isolate pure product |
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and connectivity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure for stereochemical validation .
Q. What are the solubility and stability profiles of this compound, and how do they affect experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-formulation studies using co-solvents (e.g., cyclodextrins) may enhance bioavailability .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at -20°C in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. What methodologies are employed to study the compound's interaction with biological targets like TRPM8 receptors?
- In vitro assays : Calcium flux assays using TRPM8-expressing cell lines (e.g., HEK293) to measure antagonist activity .
- Binding studies : Radioligand displacement assays with H-menthol as a competitive ligand .
- Molecular docking : Computational modeling to predict binding affinity and key residues (e.g., Tyr745, Arg842 in TRPM8) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?
- Substituent modifications : Vary chloro, oxane, or pyridine groups to assess impact on potency. For example:
-
Replacing oxane with morpholine alters lipophilicity and target engagement .
-
Fluorine substitution on the benzene ring may enhance metabolic stability .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide for hydrogen bonding) .
Table 2: Example SAR Data
Derivative Modification IC (TRPM8) LogP Parent None 150 nM 3.2 Derivative A Oxane → Morpholine 90 nM 2.8 Derivative B Pyridine → Pyrimidine 320 nM 3.5
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay standardization : Control variables like cell passage number, buffer pH, and temperature (TRPM8 is cold-sensitive) .
- Purity verification : Re-analyze compound batches via HPLC-MS to rule out degradation products .
- Orthogonal validation : Confirm activity using multiple assays (e.g., electrophysiology for ion channel blockers) .
Q. What synthetic strategies improve yield and purity for large-scale research applications?
- Continuous flow chemistry : Enhances scalability and reduces side reactions (e.g., via microreactors for exothermic steps) .
- Catalyst optimization : Use immobilized Pd catalysts for easier recycling in coupling reactions .
- Crystallization techniques : Employ anti-solvent precipitation to isolate high-purity product .
Q. How can researchers assess the compound's pharmacokinetic properties in preclinical models?
- In vivo studies : Administer via intravenous/oral routes in rodents to measure:
- Plasma half-life : LC-MS/MS quantification over time .
- Tissue distribution : Radiolabeled compound imaging (e.g., C tagging) .
- ADME profiling : Microsomal stability assays (e.g., liver microsomes for CYP450 metabolism analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
